N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)18-15(22)12-6-7-13(20-19-12)21-8-1-2-9-21/h3-7H,1-2,8-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUVZVJUBUKCIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrolidine group: This step involves the substitution of a suitable leaving group with pyrrolidine.
Attachment of the carboxamide group: This can be done through amidation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of pyridazine derivatives, including N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, in cancer therapy. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For example:
- Case Study : In vitro tests revealed that the compound exhibited cytotoxic effects against human solid tumor cell lines such as MCF-7 (breast adenocarcinoma) and SK-OV-3 (ovarian carcinoma). The antiproliferative activity was compared to standard chemotherapeutic agents like cisplatin and doxorubicin, demonstrating comparable efficacy in certain assays .
Anticonvulsant Properties
The structure-activity relationship (SAR) studies have indicated that modifications to the pyridazine ring can enhance anticonvulsant activity. The presence of electron-withdrawing groups increases the compound's effectiveness:
- Case Study : A related compound with a similar structure was tested for anticonvulsant properties, showing significant protection in electroshock seizure models. This suggests that this compound may also possess similar therapeutic potential .
Anti-inflammatory Effects
Pyridazine derivatives are being explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes them candidates for treating inflammatory diseases:
- Research Insight : Studies have indicated that pyridazine compounds can inhibit pro-inflammatory cytokines, thus contributing to their anti-inflammatory effects. This application is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory disorders .
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide with key analogs, focusing on structural variations and inferred pharmacological implications.
Core Heterocycle Modifications
- Imidazo[1,2-b]pyridazine Derivatives: The compound N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide () replaces the pyridazine core with an imidazo-pyridazine system. The fluorinated aryl groups may improve metabolic stability compared to the dichlorophenyl group in the target compound .
Pyrrolo[1,2-b]pyridazine Derivatives :
Patents describe compounds like (4aR)-N-(4-bromo-2-iodophenyl)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide (). The fused pyrrolo-pyridazine ring system increases rigidity, which could restrict conformational flexibility and improve target selectivity. The hydroxy and methyl groups at the 4a-position may influence solubility and pharmacokinetics .
Substituent Variations
Dichlorophenyl vs. Fluorinated Aryl Groups :
The dichlorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing lipophilicity and membrane permeability. In contrast, fluorinated analogs (e.g., 2,3-difluorophenyl in ) balance lipophilicity with metabolic resistance, as fluorine atoms reduce oxidative degradation .- Pyrrolidine vs. Cyclopropane Substituents: A patent () highlights 6-(cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-D3)pyridazine-3-carboxamide, where a cyclopropane ring replaces pyrrolidine.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS Number: 1396675-07-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 337.2 g/mol. Its structure features a pyridazine core substituted with a dichlorophenyl group and a pyrrolidine moiety, which may contribute to its biological activity.
Antiproliferative Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, pyridazine derivatives have shown significant activity against breast, colon, and lung cancer cells, suggesting that this compound may also possess similar properties . The mechanism of action may involve the inhibition of specific pathways critical for cancer cell survival and proliferation.
Anti-inflammatory Properties : Many pyridazine derivatives demonstrate anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This compound's structure suggests it may interact with COX-2 preferentially, which is associated with reduced inflammation and pain relief. Studies have shown that related compounds exhibit better COX-2 selectivity compared to traditional NSAIDs like Meloxicam .
Table 1: Summary of Biological Activities
Case Studies and Experimental Findings
- Anticancer Activity : In vitro studies have shown that similar pyridazine derivatives can inhibit cell growth in various cancer types. For example, a study evaluated the efficacy of pyridazinone derivatives against specific cancer cell lines and found that certain modifications led to enhanced antiproliferative effects .
- Analgesic Efficacy : A series of experiments demonstrated that related compounds exhibited significant analgesic properties in p-benzoquinone-induced writhing tests in rodents. Notably, these compounds had minimal gastrointestinal side effects, making them suitable candidates for further development as analgesics .
- COX Inhibition Studies : Molecular docking studies indicated that the compound could effectively bind to the active site of COX enzymes, particularly COX-2. This suggests a potential pathway for its anti-inflammatory action .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including coupling of the pyrrolidine moiety to the pyridazine core and subsequent carboxamide formation. Key challenges include controlling regioselectivity and minimizing side reactions. Optimization strategies:
- Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation under inert atmospheres.
- Monitoring reaction progress via TLC and NMR to identify intermediates and byproducts .
- Adjusting solvent polarity (e.g., acetonitrile or DMF) to improve solubility of aromatic intermediates .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDCI/HOBt, DMF, RT | 65 | 92% |
| 2 | POCl3, reflux | 78 | 95% |
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm; pyrrolidine protons at δ 3.1–3.5 ppm) .
- HPLC-MS : Quantify purity (>95%) and verify molecular ion peaks (e.g., [M+H]+ at m/z 377.2) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry of the carboxamide group (if applicable) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or calorimetry.
- Cell-based assays : Test cytotoxicity in cancer cell lines (e.g., IC50 values in HepG2 or MCF-7) via MTT assays .
- SAR comparisons : Compare with analogs (e.g., replacing dichlorophenyl with fluorophenyl) to identify critical functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain efficacy gaps .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites affecting in vivo results .
- Dosing regimen optimization : Adjust frequency or formulation (e.g., nanoparticles) to enhance tissue penetration .
Q. How can computational modeling predict target interactions and guide structural modifications?
- Methodological Answer :
- Molecular docking : Simulate binding to receptors (e.g., kinase ATP pockets) using AutoDock Vina; validate with MD simulations .
- QSAR modeling : Corrogate electronic (e.g., Hammett σ) or steric parameters (e.g., Cl substituent bulk) with activity trends .
- Data Table :
| Modification | ΔBinding Energy (kcal/mol) | Bioactivity (IC50, nM) |
|---|---|---|
| 2,3-Dichlorophenyl | -9.2 | 120 |
| 3-Fluorophenyl | -7.8 | 480 |
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR/Cas9 knockouts : Confirm target dependency by deleting putative targets (e.g., EGFR) in cell lines .
- Pull-down assays : Use biotinylated probes to isolate binding partners from lysates, followed by MS identification .
- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., apoptosis markers) post-treatment .
Structural and Functional Analysis
Q. How do substituents on the phenyl and pyrrolidine groups influence bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic pockets; electron-donating groups (e.g., OMe) reduce potency .
- Pyrrolidine conformation : Rigidify the ring via spiro-fusion to improve metabolic stability .
- SAR Table :
| Substituent (R) | LogP | Solubility (μM) | IC50 (nM) |
|---|---|---|---|
| 2,3-Cl | 3.5 | 12 | 120 |
| 4-F | 2.8 | 28 | 480 |
Synthesis and Scale-Up Challenges
Q. What are the critical factors in scaling up synthesis while maintaining yield and purity?
- Methodological Answer :
- Process chemistry : Replace hazardous reagents (e.g., POCl3) with greener alternatives (e.g., T3P) .
- Purification : Optimize column chromatography gradients or switch to recrystallization for cost efficiency .
- Quality control : Implement PAT (Process Analytical Technology) for real-time monitoring of key intermediates .
Ethical and Safety Considerations
Q. What safety protocols are essential given the compound’s halogenated aromatic structure?
- Methodological Answer :
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk .
- Handling precautions : Use fume hoods for volatile intermediates (e.g., chlorinated solvents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
